1-Amino-3-methylguanidine

Overview

Description

Scientific Research Applications

Antioxidant Activity

A study by Yildiz et al. (1998) investigated the antioxidant properties of aminoguanidine, including 1-amino-3-methylguanidine. This research demonstrated that these compounds, particularly aminoguanidine, effectively inhibit free radicals and metabolites generated by human leukocytes or cell-free systems. This indicates a potential application of 1-amino-3-methylguanidine in combating oxidative stress-related conditions (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

Prevention of Advanced Glycation Endproducts Formation

Aminoguanidine, as a prototype therapeutic agent, plays a crucial role in preventing the formation of advanced glycation endproducts (AGEs). Thornalley (2003) highlights its rapid reaction with alpha, beta-dicarbonyl compounds, effectively inhibiting AGEs formation. This is particularly significant in the context of diabetes, where accumulation of AGEs is a risk factor for disease progression (Thornalley, 2003).

Inhibition of Nitric Oxide Synthase

Research by Macallister, Whitley, and Vallance (1994) on aminoguanidine and methylguanidine, including 1-amino-3-methylguanidine, shows these compounds can inhibit nitric oxide synthesis. This suggests their potential use in conditions where regulation of nitric oxide is necessary, such as in certain vascular or inflammatory disorders (Macallister, Whitley, & Vallance, 1994).

Renoprotective Effects in Diabetes

A study by Soulis et al. (1997) explored the effects of aminoguanidine on diabetic nephropathy. The findings suggest that aminoguanidine's renoprotective effects are primarily mediated through decreased AGE formation rather than nitric oxide synthase inhibition. This research underscores the potential of 1-amino-3-methylguanidine in managing kidney-related complications in diabetes (Soulis et al., 1997).

Inhibition of Xanthine Oxidase

Seela et al. (1984) studied the N-methyl isomers of guanidine compounds and found that these isomers, including 1-amino-3-methylguanidine, inhibit xanthine oxidase. This enzyme is involved in the metabolic breakdown of purines in the body, and its inhibition has implications for treating conditions like gout (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Anti-inflammatory Potential

Marzocco et al. (2004) investigated the anti-inflammatory potential of methylguanidine in acute inflammation models. Their findings indicate that methylguanidine reduces inflammation markers, suggesting its application in managing inflammatory conditions (Marzocco et al., 2004).

Safety And Hazards

properties

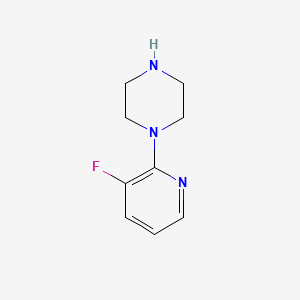

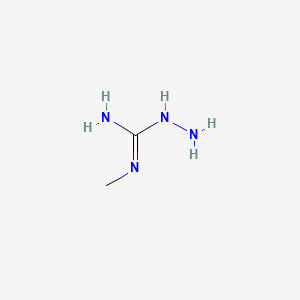

IUPAC Name |

1-amino-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUFIQWONOAGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185046 | |

| Record name | 1-Amino-3-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-methylguanidine | |

CAS RN |

31106-59-9 | |

| Record name | 1-Amino-3-methylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.